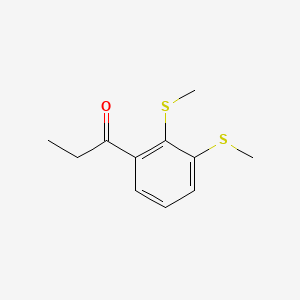

1-(2,3-Bis(methylthio)phenyl)propan-1-one

Description

1-(2,3-Bis(methylthio)phenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted with two methylthio (-SMe) groups at the 2- and 3-positions of the phenyl ring. Methylthio substituents are electron-donating via resonance, which may influence reactivity at the ketone’s α-position or benzylic sites. The compound’s molecular formula is inferred as C₁₁H₁₄OS₂, with a molecular weight of 226.35 g/mol, based on structural similarity to other aryl propanones .

Properties

Molecular Formula |

C11H14OS2 |

|---|---|

Molecular Weight |

226.4 g/mol |

IUPAC Name |

1-[2,3-bis(methylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H14OS2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

YEHDMNSYICNQGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,3-dimethylthiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 1-(2,3-Bis(methylthio)phenyl)propan-1-one and its analogs:

Reactivity in Coupling Reactions

demonstrates that aryl propanones undergo selective C-O coupling at the α-position to the ketone, with yields influenced by substituent electronic effects:

- Halogenated derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) achieve moderate to high yields (60–73%) due to electron-withdrawing groups stabilizing transition states .

- However, steric effects from two adjacent -SMe groups could further modulate reaction pathways.

Key Research Findings and Limitations

- This contrasts with halogenated analogs, where electron withdrawal favors meta/ortho reactivity .

- Synthetic Challenges: Steric hindrance from bis(methylthio) groups may complicate crystallization or purification, as seen in structurally complex phosphine-containing propanones (–2) .

- Data Gaps : Direct experimental data on the target compound’s reactivity, toxicity, or applications is absent in the provided evidence. Comparisons rely on extrapolation from analogs.

Biological Activity

1-(2,3-Bis(methylthio)phenyl)propan-1-one is a phenyl ketone derivative characterized by the presence of two methylthio groups. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry. Research has indicated potential applications in antimicrobial and anticancer therapies, with various studies exploring its mechanisms of action and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H14S2O. The compound features:

- Methylthio Groups : These groups enhance the compound's lipophilicity, allowing for better membrane penetration.

- Propan-1-one Moiety : This functional group is crucial for its reactivity in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thus providing protective effects on cells.

- Covalent Bond Formation : Its electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially altering their functions and modulating biochemical pathways.

Biological Activity Overview

Research highlights several key biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary investigations suggest that it may possess anticancer properties by targeting specific cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cancer cell lines. Notable findings included:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.